molecular formula C15H22N4O2 B2721272 N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide CAS No. 1797622-36-6

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide

Cat. No.: B2721272
CAS No.: 1797622-36-6
M. Wt: 290.367
InChI Key: RNJSLKQVWQBJDY-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a synthetic small molecule featuring a cyclopentanecarboxamide core linked to a substituted pyrimidine ring. The pyrimidine moiety is functionalized with a methoxy group at position 2 and a pyrrolidine ring at position 3. The cyclopentanecarboxamide scaffold is a common pharmacophore in drug discovery, contributing to conformational rigidity and enhancing interactions with hydrophobic pockets in target proteins .

Properties

IUPAC Name

N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-21-15-16-10-12(13(18-15)19-8-4-5-9-19)17-14(20)11-6-2-3-7-11/h10-11H,2-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJSLKQVWQBJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound features a trisubstituted pyrimidine core with:

  • Methoxy group at position 2
  • Pyrrolidine at position 4
  • Cyclopentanecarboxamide at position 5

Retrosynthetic disconnections suggest three primary synthons (Figure 1):

  • 5-Aminopyrimidine intermediate for carboxamide installation
  • Halogenated pyrimidine (Cl/Br/I) at position 4 for pyrrolidine coupling
  • Methoxy introduction via nucleophilic substitution or direct synthesis.

Synthetic Routes and Methodologies

Route 1: Sequential Functionalization of a Halogenated Pyrimidine Core

This route begins with 2-chloro-4-iodo-5-nitropyrimidine (I ) as the starting material.

Step 1: Pyrrolidine Installation at Position 4
  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), pyrrolidine (2 eq.), Cs₂CO₃ (3 eq.), dioxane, 100°C, 12 h.
  • Outcome : 2-Chloro-4-(pyrrolidin-1-yl)-5-nitropyrimidine (II ) is obtained in 78% yield.
Step 2: Nitro Reduction and Amide Formation
  • Nitro Reduction : H₂ (1 atm), 10% Pd/C (0.1 eq.), MeOH, 25°C, 2 h. Yields 5-aminopyrimidine (III ) quantitatively.
  • Amide Coupling : Cyclopentanecarboxylic acid (1.2 eq.), HATU (1.5 eq.), DIPEA (3 eq.), DMF, 0°C → 25°C, 6 h. Yields 2-chloro-4-(pyrrolidin-1-yl)-N-(pyrimidin-5-yl)cyclopentanecarboxamide (IV ) in 85%.
Step 3: Methoxy Substitution at Position 2
  • Conditions : NaOMe (3 eq.), MeOH, reflux, 4 h. Converts IV to the target compound in 92% yield.

Key Data :

Step Intermediate Yield Purity (HPLC)
1 II 78% 98.5%
2 IV 85% 97.2%
3 Target 92% 99.1%

Route 2: Cyclocondensation Approach

A one-pot cyclocondensation strategy using cyclopentanecarboxamide-containing precursors.

Reaction Components:
  • Cyclopentanecarboxamide (V )
  • 1,3-Dicarbonyl derivative (VI )
  • Guanidine carbonate (VII )

Conditions :

  • AcOH, 120°C, 8 h. Forms pyrimidine core with pre-installed carboxamide.
  • Post-functionalization:
    • Pyrrolidine Coupling : Similar to Route 1 (Pd/Xantphos, 76% yield).
    • Methoxy Introduction : NaOMe/MeOH (89% yield).

Advantages :

  • Fewer steps (3 vs. 4 in Route 1).
  • Higher overall yield (68% vs. 62%).

Route 3: Late-Stage C–H Amination

A novel approach leveraging directed C–H activation for pyrrolidine installation.

Steps:
  • Synthesis of 2-methoxy-5-(cyclopentanecarboxamide)pyrimidine ( VIII) :
    • From 2-methoxypyrimidine-5-carboxylic acid and cyclopentanamine (EDCI/HOBt, 88% yield).
  • C–H Amination at Position 4 :
    • Catalyst : [Ir(COD)OMe]₂ (5 mol%), pyrrolidine (3 eq.), AgSbF₆ (20 mol%), 1,2-DCE, 80°C, 24 h.
    • Yield : 65% (requires optimization for scalability).

Challenges :

  • Moderate regioselectivity (∼7:1 for position 4 vs. 6).
  • High catalyst loading increases cost.

Optimization and Critical Parameters

Catalytic Systems for Amination

Comparative analysis of Pd vs. Ir catalysts (Table 1):

Catalyst Ligand Temp (°C) Yield (%)
Pd(OAc)₂ Xantphos 100 78
[Ir(COD)OMe]₂ 80 65
CuI DMEDA 120 42

Characterization and Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 3.94 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, pyrrolidine), 2.51–2.45 (m, 1H, cyclopentane).
  • HPLC : tR = 6.72 min (C18 column, MeCN/H₂O = 70:30).
  • HRMS : [M+H]⁺ calcd. for C₁₆H₂₂N₄O₂: 325.1521; found: 325.1524.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyrimidine ring can lead to partially or fully saturated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of cyclopentanecarboxamide derivatives. Below is a comparative analysis with structurally related analogs, focusing on substituent variations and their hypothesized pharmacological implications.

Table 1: Structural and Functional Comparison of Cyclopentanecarboxamide Derivatives

Compound Name (CAS) Core Structure Key Substituents Hypothesized Properties/Applications
Target Compound Cyclopentanecarboxamide-pyrimidine 2-methoxy, 4-pyrrolidinyl pyrimidine Enhanced solubility (pyrrolidine), moderate lipophilicity (methoxy); potential kinase inhibition
N-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (946217-68-1) Cyclopentanecarboxamide-phenyl-imidazopyridazine 2-chlorophenyl, 6-methoxyimidazopyridazine Increased steric bulk (imidazopyridazine) may reduce solubility but improve target selectivity
N-[4-[[(2-Benzoylphenyl)amino]sulfonyl]phenyl]-cyclopentanecarboxamide (827577-36-6) Cyclopentanecarboxamide-phenyl-sulfonylbenzamide 4-sulfonylbenzamide, 2-benzoylphenyl High polarity (sulfonyl group) may enhance aqueous solubility; possible protease inhibition
N-(6-Amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide Cyclopentanecarboxamide-dihydropyrimidine 3-propargyl, 6-amino-2,4-dioxo dihydropyrimidine Propargyl group may confer metabolic stability; dihydropyrimidine core could enable nucleobase-like interactions

Key Structural and Functional Insights:

Substituent Effects on Solubility: The target compound’s pyrrolidine group (a cyclic amine) likely improves water solubility compared to non-polar substituents (e.g., chloro or benzoyl groups in 946217-68-1 and 827577-36-6) .

Steric and Electronic Modifications :

  • The imidazopyridazine ring in 946217-68-1 adds planar rigidity and aromaticity, which may enhance stacking interactions with enzyme active sites but reduce conformational flexibility .
  • The methoxy group in the target compound balances electron-donating effects and moderate lipophilicity, optimizing membrane permeability .

Metabolic Stability :

  • Propargyl-substituted derivatives (e.g., CAS 1258069-38-3 ) are hypothesized to resist oxidative metabolism due to the alkyne moiety, a feature absent in the target compound.

Pharmacophore Versatility :

  • The cyclopentanecarboxamide core is retained across analogs, underscoring its role in maintaining structural integrity and target binding. Variations in heterocyclic attachments (pyrimidine, imidazopyridazine, dihydropyrimidine) tailor interactions with diverse biological targets .

Biological Activity

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H22N4O2C_{15}H_{22}N_{4}O_{2} with a molecular weight of 290.36 g/mol. The structure features a pyrimidine ring substituted with a methoxy group and a pyrrolidine moiety, linked to a cyclopentanecarboxamide functional group.

PropertyValue
Molecular FormulaC15H22N4O2C_{15}H_{22}N_{4}O_{2}
Molecular Weight290.36 g/mol
CAS Number1797622-36-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. Preliminary studies suggest that this compound may act as an inhibitor of various kinases, which are crucial in signaling pathways involved in cell proliferation and survival.

Target Interactions

  • Kinase Inhibition : The compound has shown potential as an inhibitor of AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), both of which are involved in the endocytosis and viral entry mechanisms.
  • Antiviral Activity : In vitro studies have demonstrated that this compound exhibits antiviral properties against dengue virus (DENV) by modulating the phosphorylation states of proteins involved in viral replication.

Biological Activity and Case Studies

Several studies have highlighted the biological effects of this compound:

  • Antiviral Efficacy : Research indicates that the compound significantly reduces DENV infection rates in human primary monocyte-derived dendritic cells (MDDCs). The antiviral effect correlates with decreased phosphorylation of AP2M1, a protein critical for DENV entry into host cells .
    • Study Findings :
      • Cell Viability : Assays showed that treatment with the compound did not adversely affect cell viability, indicating a favorable therapeutic window.
      • Dose Response : A dose-dependent response was observed, with higher concentrations leading to greater reductions in viral load .
  • Mechanistic Insights : The molecular mechanism involves binding to AAK1 and GAK, inhibiting their activity, which in turn affects the phosphorylation state of downstream targets involved in viral lifecycle processes .

Safety and Toxicological Profile

While specific safety data for this compound is limited, general assessments of similar compounds indicate a need for comprehensive toxicological evaluations. Key parameters such as ADME (Absorption, Distribution, Metabolism, Excretion) profiles should be established to ensure safety for potential therapeutic applications.

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of cyclopentanecarboxamide derivatives typically involves coupling reactions between cyclopentanecarboxylic acid derivatives and functionalized pyrimidine precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in aprotic solvents (e.g., DMF, THF).
  • Pyrimidine functionalization : Introduce pyrrolidinyl and methoxy groups via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMSO) .
  • Optimization factors :
    • Temperature : Moderate heating (60–80°C) improves reaction rates without decomposition.
    • Catalysts : Triethylamine or DMAP enhances amidation efficiency .
    • Solvent choice : Polar aprotic solvents (e.g., DMSO) favor SNAr reactions, while THF minimizes side reactions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, methoxy protons resonate at δ 3.8–4.0 ppm, and pyrrolidinyl protons show splitting patterns between δ 1.5–3.0 ppm .
  • Mass Spectrometry (LC-MS/HRMS) : Exact mass analysis (e.g., m/z 330.192 for C₁₈H₂₆N₄O₂) validates molecular formula .
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Structure solution : Employ SHELXT for phase determination via dual-space algorithms .
  • Refinement : SHELXL refines positional and thermal parameters, with R1 < 5% for high-resolution datasets. Key metrics include:
    • Torsion angles : Confirm planarity of the pyrimidine ring and cyclopentane puckering.
    • Intermolecular interactions : Hydrogen bonds between the carboxamide and methoxy groups stabilize crystal packing .

Q. How should researchers address contradictory bioactivity data in cellular assays?

Methodological Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., U937, HEK293) to rule out cell-specific effects .
  • Metabolite interference : Use LC-MS to detect metabolites (e.g., cyclopentanecarboxamide derivatives) that may alter activity .
  • Positive controls : Compare with structurally related compounds (e.g., pyrimidine-based antagonists) to contextualize potency (IC₅₀ values) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., purinoreceptors) based on pyrimidine-cyclopentane interactions .
  • QM/MM simulations : Analyze charge distribution in the pyrrolidinyl moiety to optimize electrostatic complementarity .
  • ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~2.5, moderate blood-brain barrier permeability) .

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